1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine
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Overview
Description
1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with 1-bromopropane to introduce the propyl group.
Thienylmethylation: The final step involves the reaction of the alkylated pyrazole with 2-thienylmethyl chloride in the presence of a base such as sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-propyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine
- 1-(1-propyl-1H-pyrazol-4-yl)-N-(2-pyridylmethyl)methanamine
Uniqueness
1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is unique due to the presence of the thienylmethyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Properties
CAS No. |
1856044-40-0 |
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Molecular Formula |
C12H18ClN3S |
Molecular Weight |
271.81 g/mol |
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3S.ClH/c1-2-5-15-10-11(8-14-15)7-13-9-12-4-3-6-16-12;/h3-4,6,8,10,13H,2,5,7,9H2,1H3;1H |
InChI Key |
IESPVEAQIQYYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=CS2.Cl |
Origin of Product |
United States |
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